6-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-2-30-19-5-3-17(4-6-19)22(29)28-15-13-27(14-16-28)21-8-7-20(25-26-21)24-18-9-11-23-12-10-18/h3-12H,2,13-16H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVLIBFNHVANNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the ethoxybenzoyl group. The pyridazine and pyridine rings are then incorporated through a series of condensation and substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridazine rings.
Condensation: It can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used [4][4].
Scientific Research Applications
6-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine moiety is a critical pharmacophore. Modifications here significantly alter physicochemical and biological properties:
Key Observations :
- The 4-ethoxybenzoyl group in the target compound likely improves membrane permeability compared to sulfonyl derivatives but may reduce metabolic stability due to ester hydrolysis susceptibility.
- Unsubstituted piperazine (e.g., ) shows lower molecular complexity but may lack target specificity.
Biological Activity
Overview
The compound 6-[4-(4-ethoxybenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.425 g/mol. The structure features a pyridazine core, piperazine ring, and an ethoxybenzoyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.425 g/mol |
| Purity | ≥ 95% |
Research indicates that compounds similar to This compound often interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. Specific studies have shown that piperazine derivatives can exhibit:
- Antidepressant effects : By modulating serotonin and norepinephrine levels.
- Antitumor activity : Through inhibition of cancer cell proliferation and induction of apoptosis.
Pharmacological Studies
- Antidepressant Activity : In vitro studies demonstrated that the compound exhibited significant binding affinity to serotonin receptors, suggesting potential antidepressant properties. The compound's ability to modulate neurotransmitter levels was evaluated using rodent models.
- Antitumor Activity : Research on similar compounds has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, a study indicated that derivatives with similar structures could induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Cytotoxicity Testing : Cytotoxicity assays revealed that the compound displayed selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer agents.
Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of the compound resulted in a significant decrease in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated an increase in serotonin levels in the hippocampus, supporting its potential as an antidepressant.
Study 2: Antitumor Activity
In vitro testing against various cancer cell lines showed that the compound inhibited cell proliferation by up to 70% at concentrations of 10 µM. The mechanism was linked to the induction of apoptosis, confirmed by flow cytometry assays showing increased annexin V staining.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
